CID 87276723
Description
Calcium 2-hydroxy-4-(methylthio)butanoate is an endogenous metabolite and a derivative of methionine, an essential amino acid. It is commonly used as a dietary supplement in animal feed to enhance growth and improve overall health. This compound is known for its role in various metabolic processes and its ability to provide a bioavailable source of methionine .
Properties
CAS No. |
4857-44-7 |
|---|---|
Molecular Formula |
C5H10CaO3S |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
calcium bis(2-hydroxy-4-methylsulfanylbutanoate) |
InChI |
InChI=1S/C5H10O3S.Ca/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8); |
InChI Key |
YQPLPYVXYDIYES-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)O.[Ca] |
Other CAS No. |
4857-44-7 14676-91-6 |
Related CAS |
583-91-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2-hydroxy-4-(methylthio)butanoate is typically synthesized by neutralizing liquid 2-hydroxy-4-(methylthio)butanoic acid with calcium hydroxide or calcium oxide. The reaction is followed by drying, pulverizing, and sieving to obtain the final product .
Industrial Production Methods
In industrial settings, the production of calcium 2-hydroxy-4-(methylthio)butanoate involves large-scale neutralization reactions. The process includes:
Neutralization: Liquid 2-hydroxy-4-(methylthio)butanoic acid is reacted with calcium hydroxide or calcium oxide.
Drying: The resulting mixture is dried to remove excess water.
Pulverizing and Sieving: The dried product is then pulverized and sieved to achieve the desired particle size.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typically used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Esters and ethers.
Scientific Research Applications
Calcium 2-hydroxy-4-(methylthio)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a source of methionine in cell culture media.
Medicine: Investigated for its potential therapeutic effects in treating methionine deficiency and related disorders.
Industry: Widely used in animal feed to improve growth rates and overall health of livestock
Mechanism of Action
Calcium 2-hydroxy-4-(methylthio)butanoate exerts its effects primarily through its conversion to methionine in the body. Methionine is an essential amino acid involved in protein synthesis, methylation reactions, and the production of important biomolecules such as glutathione. The compound targets various metabolic pathways, including the methionine cycle and the transsulfuration pathway .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: A precursor to calcium 2-hydroxy-4-(methylthio)butanoate, used similarly in animal nutrition.
Methionine: An essential amino acid with similar biological functions.
Methionine hydroxy analog: Another derivative of methionine used in animal feed
Uniqueness
Calcium 2-hydroxy-4-(methylthio)butanoate is unique due to its high bioavailability and stability compared to other methionine derivatives. Its calcium salt form enhances its solubility and ease of use in various applications, making it a preferred choice in animal nutrition and scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
